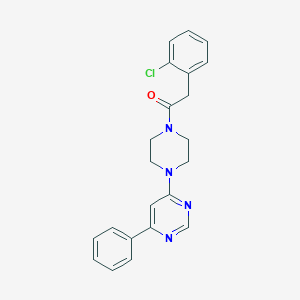

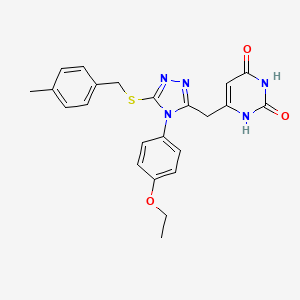

2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a chemical compound that is widely used in scientific research. It is also known as CP-154,526 and is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction.

Scientific Research Applications

Anticancer Activities

A series of 1,2,4-triazine derivatives, structurally related to the compound , demonstrated promising antiproliferative properties against MCF-7 breast cancer cells, comparable to the effectiveness of cisplatin. These compounds, specifically those with chlorophenyl substitutions, have been identified as potential antitumor agents, underscoring the therapeutic potential of chlorophenyl-piperazine derivatives in cancer treatment (Yurttaş et al., 2014).

Antibacterial and Antifungal Activities

Microwave-assisted synthesis of piperidine and piperazine derivatives, including compounds with structural similarities to 2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone, has yielded new chemical entities with significant antibacterial and antifungal efficacy. These compounds exhibited broad-spectrum antimicrobial properties against various strains, suggesting their potential use in treating microbial infections (Merugu et al., 2010).

Synthesis of Heterocycles

Research into the condensation of chlorophenyl-ethanone derivatives has led to the development of new methodologies for synthesizing heterocyclic compounds, such as isoflavones and pyrimidines. These processes not only expand the chemical toolbox for creating bioactive molecules but also highlight the versatility of chlorophenyl-piperazine derivatives in synthesizing diverse heterocyclic structures (Moskvina et al., 2015).

Antimicrobial Efficacy

Azole-containing piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. Certain derivatives showed remarkable and broad-spectrum antimicrobial activity, comparable to standard drugs like chloramphenicol and fluconazole. This research underscores the potential of chlorophenyl-piperazine compounds in developing new antimicrobial agents (Gan et al., 2010).

Antitumor and DNA Methylation

Piperazine-based tertiary amino alcohols and their dihydrochlorides have been synthesized and studied for their effects on tumor DNA methylation processes. These studies reveal the potential therapeutic applications of chlorophenyl-piperazine derivatives in cancer treatment, particularly through epigenetic mechanisms (Hakobyan et al., 2020).

properties

IUPAC Name |

2-(2-chlorophenyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O/c23-19-9-5-4-8-18(19)14-22(28)27-12-10-26(11-13-27)21-15-20(24-16-25-21)17-6-2-1-3-7-17/h1-9,15-16H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTCIZBCXHHPSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Bromophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2748083.png)

![(5-Bromo-2-furanyl)-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2748092.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2748093.png)

![8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2748094.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2748098.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748103.png)